molecular formula C4H9NO5S B13748550 2-Nitrobutane-1-sulfonic acid CAS No. 6293-53-4

2-Nitrobutane-1-sulfonic acid

Cat. No.: B13748550
CAS No.: 6293-53-4
M. Wt: 183.19 g/mol
InChI Key: UPJUQZAOTUYIMG-UHFFFAOYSA-N
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Description

Ammonium 2-nitrobutane-1-sulphonate (hypothetical structure: C₄H₁₀N₂O₅S) is an organic ammonium salt characterized by a nitro (-NO₂) group at the second carbon of a butane chain and a sulphonate (-SO₃⁻) group at the first carbon. The ammonium counterion (NH₄⁺) stabilizes the sulphonate moiety, enhancing solubility in polar solvents.

Properties

CAS No.

6293-53-4

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

2-nitrobutane-1-sulfonic acid

InChI

InChI=1S/C4H9NO5S/c1-2-4(5(6)7)3-11(8,9)10/h4H,2-3H2,1H3,(H,8,9,10)

InChI Key

UPJUQZAOTUYIMG-UHFFFAOYSA-N

Canonical SMILES

CCC(CS(=O)(=O)O)[N+](=O)[O-].N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of α-nitroalkane sulphonates, including ammonium 2-nitrobutane-1-sulphonate, generally involves the sulphonation of nitroalkanes or the nitration of alkyl sulphonates. The key reactions are:

  • Radical-anion mechanism sulphonylation: Alkyl nitrates or alkyl sulphonates react with sulphonyl chlorides or sulphenyl halides to introduce the sulphonate group adjacent to the nitro group.
  • Nitration of alkyl sulphonates: Alkyl sulphonates can be nitrated to yield α-nitroalkane sulphonates with varying yields depending on the substrate structure.

Specific Method for Ammonium 2-Nitrobutane-1-Sulphonate

According to Russian Chemical Reviews (1977), potassium 2-nitrobutane-1-sulphonate can be prepared by nitration of butane-1-sulphonate salts. The reaction proceeds with sulphonyl chlorides acting on nitroalkane salts or by nitration of alkyl sulphonates, generating the nitro-substituted sulphonate. The ammonium salt form is typically obtained by ion exchange or neutralization with ammonium salts.

Reaction Conditions and Reagents

  • Starting materials: Butane-1-sulphonate salts (e.g., potassium butane-1-sulphonate)
  • Nitrating agents: Sulphonyl chlorides or nitroalkane salts
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are often used to facilitate the reaction.
  • Temperature: Mild to moderate heating to promote the sulphonation and nitration steps.
  • Post-reaction: Neutralization with ammonium salts to yield the ammonium salt form.

Experimental Data and Yields

Physical Constants (from literature)

Parameter Value
Molecular Weight 183.19 g/mol
Melting Point Not explicitly reported
Solubility Soluble in water due to ionic nature
Stability Stable under normal laboratory conditions

Mechanistic Insights

The reaction mechanism for the formation of α-nitroalkane sulphonates involves a radical-anion pathway. The sulphonyl chloride reacts with the nitroalkane salt to form a sulphonate intermediate, which rearranges to the α-nitro sulphonate. This mechanism explains the selectivity and the formation of the 2-nitro substitution pattern on the butane chain.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield (%) Notes
Nitration of alkyl sulphonates Butane-1-sulphonate salts Sulphonyl chlorides 50-70 Radical-anion mechanism, moderate conditions
Sulphonation of nitroalkanes Nitrobutane derivatives Sulphonyl halides Moderate Requires controlled conditions
Ion exchange to ammonium salt Potassium 2-nitrobutane-1-sulphonate Ammonium salts High Simple neutralization step

Summary of Research Findings

  • The preparation of ammonium 2-nitrobutane-1-sulphonate is best achieved by nitration of butane-1-sulphonate salts followed by neutralization with ammonium salts.
  • The radical-anion mechanism is central to the sulphonation and nitration steps.
  • Yields are generally moderate to good, with purity depending on reaction control and post-synthesis purification.
  • The compound is stable and water-soluble, making it suitable for various applications in organic synthesis and potentially in pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: Ammonium 2-nitrobutane-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ammonium 2-nitrobutane-1-sulphonate involves its interaction with molecular targets through its nitro and sulphonate groups. The nitro group can undergo redox reactions, while the sulphonate group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Ammonium 2,3-Diisopropylnaphthalene-1-Sulphonate (C₁₆H₂₃NO₃S)
  • Structure : Features a naphthalene ring substituted with sulphonate and diisopropyl groups.
  • Key Differences :
    • Aromatic vs. Aliphatic Backbone : The naphthalene ring confers aromatic stability and π-π interactions, unlike the aliphatic butane chain in the target compound.
    • Bulkier Substituents : Diisopropyl groups increase steric hindrance, reducing reactivity compared to the nitro group.
  • Applications : Likely used in surfactants or as a stabilizing agent due to its aromatic hydrophobicity.
Sodium 3-Aminopropane-1-Sulphonate (C₃H₈NNaO₃S)
  • Structure: A short-chain sulphonate with an amino (-NH₂) group.
  • Key Differences: Functional Group: The amino group enhances nucleophilicity, whereas the nitro group is electron-withdrawing. Ion Pair: Sodium (Na⁺) vs. ammonium (NH₄⁺) affects solubility and pH stability.
  • Applications : Used in biochemical buffers or zwitterionic materials.
3-(Dodecyldimethylammonio)Propane-1-Sulphonate (C₁₇H₃₈N₂O₃S)
  • Structure : A sulfobetaine with a quaternary ammonium group and a dodecyl chain.
  • Key Differences :
    • Zwitterionic Nature : Unlike the single-charged target compound, this has both cationic (quaternary ammonium) and anionic (sulphonate) groups.
    • Long Alkyl Chain : Imparts surfactant properties, forming micelles in aqueous solutions.
  • Applications : Detergents, protein solubilization, and membrane studies.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Stability Notes
Ammonium 2-nitrobutane-1-sulphonate C₄H₁₀N₂O₅S ~210.2 (hypothetical) -NO₂, -SO₃⁻, NH₄⁺ High in polar solvents Nitro group may confer thermal instability
Ammonium naphthalene-1-sulphonate C₁₀H₁₁NO₃S 225.26 -SO₃⁻, NH₄⁺, aromatic Moderate in water Aromatic ring enhances UV stability
Ammonium sulfamate NH₄SO₃NH₂ 114.12 -SO₃NH₂, NH₄⁺ High in water Hydrolyzes in acidic conditions
Sulfobetaine-14 C₁₉H₄₂N₂O₃S 378.6 -SO₃⁻, quaternary ammonium Amphiphilic Stable at extreme pH

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